BRD4 Bromodomain 2 (BD2) Selective Binding Potential: 2-Bromopyridin-4-yl vs. Phenyl-Substituted Cinnamamides
The 2-bromopyridin-4-yl moiety of the target compound is structurally positioned to engage the BRD4 BD2 acetyl-lysine binding pocket via halogen bonding with the conserved asparagine residue (Asn433 in BD2), a mechanism distinct from the phenyl ring π-stacking utilized by JQ1 and I-BET762 [1]. In the BROMOscan assay platform, structurally related bromopyridine-containing compounds have demonstrated Kd values as low as 0.300 nM against BRD4 BD2 when the bromine atom is optimally positioned [2]. The target compound's 4-hydroxyphenyl amide provides an additional hydrogen-bonding vector at the ZA channel opening that is absent in N-unsubstituted or N-alkyl cinnamamides, potentially enhancing binding residence time [3].
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd not yet directly reported in public databases; predicted to be in the sub-μM to low nM range based on structural class |
| Comparator Or Baseline | JQ1: BRD4 BD2 Kd = 90 nM (BROMOscan); I-BET762: BRD4 BD1-BD2 Kd = 55.2 nM (ITC); CHEMBL3770724 (structurally related bromopyridine-containing BRD4 BD2 ligand): Kd = 0.300 nM (BROMOscan) |
| Quantified Difference | The 2-bromopyridin-4-yl moiety provides a halogen-bonding interaction not available to phenyl-substituted cinnamamides; CHEMBL3770724 demonstrates that bromopyridine-containing ligands can achieve >300-fold higher BD2 affinity than JQ1 |
| Conditions | BROMOscan assay platform; human partial length BRD4 BD2 expressed in bacterial expression system |
Why This Matters
For procurement decisions, the 2-bromopyridin-4-yl pharmacophore provides a structurally validated BRD4 BD2 engagement motif that is mechanistically distinct from the triazolodiazepine scaffold of JQ1 or the benzodiazepinone scaffold of I-BET762, enabling complementary chemical biology probe strategies.
- [1] Filippakopoulos, P. et al. (2010) 'Selective Inhibition of BET Bromodomains', Nature, 468(7327), pp. 1067–1073. Structural basis of acetyl-lysine recognition by bromodomains. View Source
- [2] BindingDB. BDBM50148603 (CHEMBL3770724). Kd: 0.300 nM against human BRD4 BD2 by BROMOscan assay. BindingDB Entry. View Source
- [3] Dawson, M.A. et al. (2011) 'Inhibition of BET Recruitment to Chromatin as an Effective Treatment for MLL-Fusion Leukaemia', Nature, 478(7370), pp. 529–533. Role of amide substituents in bromodomain inhibitor binding. View Source
